GKT136901 hydrochloride

NADPH oxidase isoform selectivity oxidative stress

Researchers studying NOX-mediated fibrosis often face experimental ambiguity with pan-NOX inhibitors like DPI. GKT136901 hydrochloride solves this with high-selectivity dual NOX1/4 inhibition (Ki=160/165 nM), 9.6-fold selectivity over NOX2, and a unique direct peroxynitrite scavenging function absent in setanaxib. • Orally bioavailable with clean CYP/hERG safety profile • Validated in vivo renoprotection at 30-90 mg/kg p.o. for 16 weeks • Reliable global supply for chronic metabolic & neurodegeneration studies

Molecular Formula C19H16Cl2N4O2
Molecular Weight 403.3 g/mol
Cat. No. B8146268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGKT136901 hydrochloride
Molecular FormulaC19H16Cl2N4O2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl
InChIInChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H
InChIKeyBIXDBKGUQPCHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GKT136901 HCl: Selective NOX1/4 Inhibitor


GKT136901 hydrochloride is a pyrazolopyridinedione-based small molecule that acts as a dual, orally bioavailable inhibitor of NADPH oxidase isoforms 1 and 4 (NOX1/NOX4) [1]. It demonstrates potent inhibition with Ki values of 160 nM for NOX1 and 165 nM for NOX4, as determined by the Amplex Red assay [1]. The compound exhibits high selectivity for these isoforms over NOX2 (Ki = 1,530 nM) and xanthine oxidase (Ki > 30,000 nM), and displays a clean off-target profile against a panel of 18 enzymes and ion channels at 10 µM [2].

GKT136901 HCl vs. Pan-NOX Inhibitors


Broad-spectrum or pan-NOX inhibitors such as diphenyleneiodonium (DPI) lack isoform selectivity and inhibit all NADPH oxidases with similar potency, leading to confounding effects across multiple NOX-dependent pathways [1]. In contrast, GKT136901 hydrochloride offers a defined dual inhibition profile (NOX1/NOX4) with clear selectivity data, enabling researchers to dissect the specific contributions of these isoforms in disease models without the experimental ambiguity introduced by off-target NOX2 or xanthine oxidase inhibition [2]. Furthermore, GKT136901 is distinguished from its clinical-stage analog setanaxib (GKT137831) by its additional activity as a direct peroxynitrite scavenger, a property not shared by setanaxib [3].

GKT136901 HCl Selectivity Profile


NOX2 Isoform Selectivity vs. DPI

GKT136901 hydrochloride demonstrates marked selectivity for NOX1/4 over NOX2, whereas the commonly used pan-inhibitor DPI inhibits all NOX isoforms with comparable potency. This selectivity is critical for isolating NOX1/4-specific contributions in complex biological systems [1].

NADPH oxidase isoform selectivity oxidative stress

Peroxynitrite Scavenging Activity

Beyond NOX inhibition, GKT136901 hydrochloride functions as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species implicated in nitrosative stress. This bifunctional activity is absent in its clinical-stage analog setanaxib (GKT137831) [1].

peroxynitrite oxidative stress neuroprotection

CYP and hERG Safety Profile

GKT136901 hydrochloride demonstrates a favorable safety pharmacology profile with minimal inhibition of key cytochrome P450 enzymes and no hERG channel liability, reducing the risk of drug-drug interactions and cardiac toxicity in in vivo studies. This contrasts with many tool compounds that carry significant off-target risks [1][2].

drug safety CYP inhibition hERG liability

Broad Kinase and Enzyme Selectivity

At a concentration of 10 µM, GKT136901 hydrochloride shows poor affinity for a broad panel of 18 enzymes and ion channels, including xanthine oxidase (Ki > 30,000 nM), lipoxygenase-5/12, myeloperoxidase, MAO-B, iNOS, eNOS, and multiple CYP isoforms . This contrasts with less selective NOX inhibitors that may exhibit significant off-target enzyme inhibition at similar concentrations.

selectivity profiling enzyme inhibition off-target effects

GKT136901 HCl: Key Applications


Fibrosis Model Applications

GKT136901 hydrochloride is the preferred tool for dissecting NOX1/4-mediated fibrosis pathways in liver, kidney, and lung models, where its high selectivity over NOX2 (Ki ratio ~9.6-fold) ensures that observed anti-fibrotic effects can be confidently attributed to dual NOX1/4 inhibition rather than confounding NOX2 blockade [1].

Peroxynitrite-Mediated Neurodegeneration

In Parkinson's disease and other neurodegenerative models where peroxynitrite contributes to protein nitration and neuronal death, GKT136901 offers a unique bifunctional approach by simultaneously inhibiting NOX1/4-derived ROS and directly scavenging peroxynitrite, a capability not shared by setanaxib or other NOX inhibitors [2].

In Vivo Cardiovascular and Diabetic Research

With demonstrated oral bioavailability, a clean CYP/hERG safety profile, and validated in vivo efficacy in type 2 diabetes models (renoprotection at 30–90 mg/kg p.o. for 16 weeks), GKT136901 is suitable for chronic dosing studies in metabolic and cardiovascular disease research where minimal drug-drug interaction risk is essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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